BDM19

BAX dimer apoptosis resistance cancer cell biology

Select BDM19 as the definitive tool compound for BAX dimer-specific apoptosis research. Unlike monomer-targeting agents, it uniquely engages the inactive cytosolic BAX dimer conformation to overcome resistance in malignancies like CALU-6. Validated for synergy studies with Navitoclax. Buy from reputable suppliers with assured purity for reproducible results.

Molecular Formula C24H17IN2O3
Molecular Weight 508.3 g/mol
Cat. No. B12364713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM19
Molecular FormulaC24H17IN2O3
Molecular Weight508.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C24H17IN2O3/c1-15-3-2-4-16(13-15)5-12-22-26-21-11-8-18(25)14-20(21)23(28)27(22)19-9-6-17(7-10-19)24(29)30/h2-14H,1H3,(H,29,30)/b12-5+
InChIKeyCQEADRMBOXGOAE-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDM19 Procurement Guide: BAX Dimer Modulator for Apoptosis Research


BDM19 is a small-molecule modulator of the pro-apoptotic BCL-2 family protein BAX. Identified through a pharmacophore-based drug screen using the inactive BAX dimer structure, BDM19 selectively binds to the N-terminal trigger site of inactive cytosolic BAX dimers with a dissociation constant (Kd) of 560 nM and inhibits dimerization with an IC50 of 5 μM . Unlike BAX monomers, which can be activated by conventional BAX activators such as BTSA1, cytosolic BAX dimers represent a distinct, autoinhibited conformational state that confers resistance to apoptosis in multiple cancer cell types [1]. BDM19 addresses this therapeutically underexplored conformation, offering a differentiated tool for investigating apoptosis regulation in dimer-expressing malignancies [2].

Why BDM19 Cannot Be Substituted with Generic BAX Activators Like BTSA1


BAX exists in two distinct cytosolic inactive conformational states: monomers and dimers. These states are not functionally equivalent and exhibit differential sensitivity to pharmacologic intervention. Generic BAX activators such as BTSA1, which target the N-terminal activation site of BAX monomers, are ineffective against cells that predominantly express cytosolic inactive BAX dimers [1]. In direct comparative studies, cancer cell lines harboring cytosolic BAX dimers (e.g., CALU-6) exhibit marked resistance to BTSA1 monotherapy, whereas BDM19 retains pro-apoptotic activity in these same dimer-expressing contexts [2]. Substituting BDM19 with a monomer-targeting BAX activator in experimental systems where BAX dimers are the dominant species will yield false-negative results and fail to recapitulate the dimer-specific biology that BDM19 was expressly developed to interrogate [3].

BDM19 Quantitative Differentiation Evidence: Head-to-Head Data vs. BTSA1 and Other BAX Modulators


BDM19 Uniquely Binds the Inactive BAX Dimer: Target State Differentiation

BDM19 was discovered using the inactive BAX dimer structure (PDB: 4S0O) and a pharmacophore-based screen, representing the first small molecule specifically designed to engage this autoinhibited conformational state [1]. The binding affinity for the inactive BAX dimer is Kd = 560 nM . In contrast, BTSA1 was developed to bind the N-terminal activation site of monomeric BAX, and BAI1 binds BAX with substantially lower affinity (Kd = 15 μM) .

BAX dimer apoptosis resistance cancer cell biology

BDM19 Binds a Unique Site: N-Terminal Trigger Site vs. Activation Site

BDM19 selectively binds to the N-terminal trigger site of inactive BAX, a distinct binding pocket from the N-terminal activation site targeted by BTSA1 and other BAX activators . BDM19 stabilizes the inactive BAX conformation via allosteric modulation, whereas BTSA1 induces conformational changes that directly promote BAX activation [1]. This binding site divergence explains the differential activity profiles in dimer-expressing vs. monomer-expressing cancer cells [2].

allosteric modulation BAX N-terminal trigger site structure-based drug design

Cell Viability: BDM19 Active in Dimer-Expressing Cells Where BTSA1 Shows Limited Monotherapy Efficacy

BDM19 reduces viability in leukemia and lymphoma cell lines (HPB-ALL, Namalwa, SUDHL-5, SUDHL-16) in a dose-dependent manner, as demonstrated in 72-hour cell-titer glow assays [1]. In the dimer-expressing CALU-6 cell line, BDM19 exhibits measurable monotherapy activity, whereas BTSA1 shows limited single-agent efficacy in the same cellular context [2]. This differential activity correlates with the cytosolic BAX conformational state: BDM19 is active in cells harboring cytosolic inactive BAX dimers, while BTSA1 preferentially targets cells with monomeric BAX [3].

leukemia lymphoma cell viability dose-response

Combination Therapy: BDM19 + Navitoclax Synergy in Dimer-Expressing Cells

The combination of BDM19 with the BCL-2/BCL-XL inhibitor Navitoclax (ABT-263) produces synergistic apoptosis induction in cells expressing cytosolic BAX dimers [1]. In CALU-6 dimer-expressing cells, the BDM19 + Navitoclax combination yields a positive Bliss synergy score, indicating supra-additive activity [2]. This synergy is not observed to the same extent with BTSA1 + Navitoclax in dimer-expressing contexts [3]. Mechanistically, BDM19 sensitizes dimer-expressing cells to BH3 mimetic therapy by promoting BAX translocation to mitochondria and cytochrome c release .

combination therapy Navitoclax ABT-263 BH3 mimetic synergy

Functional Selectivity: BAX-Dependent Apoptosis Confirmed by Genetic Knockout

The pro-apoptotic activity of BDM19 is strictly BAX-dependent. In CALU-6 CRISPR/Cas9 BAX knockout cells, BDM19 in combination with Navitoclax fails to induce caspase-3/7 activity, whereas wild-type CALU-6 cells and BAK knockout cells retain full response to the combination treatment [1]. This demonstrates that BDM19-mediated apoptosis requires BAX but not BAK [2]. This genetic validation establishes BDM19 as a BAX-selective modulator with a defined mechanism of action distinct from pan-BCL-2 family inhibitors .

BAX dependency CRISPR/Cas9 BAK KO target validation

BDM19 Recommended Research Applications Based on Validated Evidence


Investigating Apoptosis Resistance in BAX Dimer-Expressing Cancers

BDM19 is the appropriate tool compound for investigating apoptosis resistance mechanisms driven by cytosolic inactive BAX dimers. Cancer cell lines expressing predominantly BAX dimers (e.g., CALU-6, HPB-ALL, Namalwa, SUDHL-5, SUDHL-16) exhibit reduced sensitivity to pro-apoptotic stimuli and conventional BAX activators [1]. BDM19, which specifically binds and activates inactive BAX dimers, enables researchers to dissect dimer-mediated resistance pathways and evaluate the therapeutic vulnerability of this BAX conformational state .

Combination Therapy Studies with BH3 Mimetics (Navitoclax/ABT-263)

BDM19 is validated as a sensitizing agent for combination studies with the BCL-2/BCL-XL inhibitor Navitoclax (ABT-263) in dimer-expressing cancer models [1]. The BDM19 + Navitoclax combination yields synergistic apoptosis induction in CALU-6 cells, as quantified by Bliss synergy scoring . This combination strategy addresses the clinically relevant challenge of BH3 mimetic resistance in tumors harboring cytosolic BAX dimers and provides a platform for evaluating dual BAX dimer/BCL-2 family targeting approaches [2].

BAX-Specific Apoptosis Pathway Dissection Using Genetic Controls

The strict BAX dependency of BDM19, validated using CRISPR/Cas9 BAX knockout and BAK knockout cell lines [1], makes BDM19 an ideal tool for experiments requiring clean discrimination between BAX-mediated and BAK-mediated mitochondrial apoptosis pathways. Researchers can use BDM19 in conjunction with isogenic BAX KO and BAK KO cell lines to definitively attribute apoptotic phenotypes to BAX-specific mechanisms without confounding contributions from BAK activation .

Structure-Based Drug Discovery Targeting Inactive BAX Dimer Interface

BDM19 was discovered through pharmacophore-based screening using the inactive BAX dimer crystal structure (PDB: 4S0O) [1]. As the first reported small molecule that engages the dimer interface and N-terminal trigger site, BDM19 serves as a validated chemical probe and starting point for medicinal chemistry optimization campaigns aimed at developing more potent BAX dimer modulators . The compound's binding mode and allosteric mechanism provide a structural template for rational design of next-generation dimer-targeting agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDM19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.